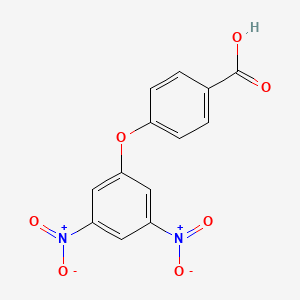

4-(3,5-Dinitrophenoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dinitrophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O7/c16-13(17)8-1-3-11(4-2-8)22-12-6-9(14(18)19)5-10(7-12)15(20)21/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFCAZVCTUZJIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3,5 Dinitrophenoxy Benzoic Acid and Analogues

Optimization of Reaction Parameters and Yield Enhancement

Solvent Effects and Reaction Temperature Control

The choice of solvent and the precise control of reaction temperature are paramount in the synthesis of diaryl ethers, directly influencing reaction rates, yields, and even selectivity.

Traditionally, methods like the Ullmann condensation required high-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) and extremely high temperatures, often exceeding 210 °C, to drive the reaction to completion. wikipedia.org These conditions are not only energy-intensive but also pose safety and environmental concerns.

Modern advancements have focused on mitigating these harsh requirements. The development of advanced catalytic systems has enabled reactions to proceed at significantly lower temperatures. For instance, certain copper-catalyzed Ullmann-type couplings can now be performed efficiently at temperatures as low as 50-60 °C in solvents like acetonitrile. mdpi.com Metal-free approaches, utilizing diaryliodonium salts, represent a significant leap forward, allowing for the synthesis of diaryl ethers under exceptionally mild conditions, including at room temperature or 40 °C in solvents like tetrahydrofuran (B95107) (THF). organic-chemistry.orgnih.gov

Continuous-flow microreactor technology offers another layer of sophisticated control. These systems allow for rapid heating to high temperatures (e.g., 195 °C) with very short residence times (seconds to minutes), which can mimic the "microwave effect" and enhance reaction efficiency while minimizing the formation of degradation byproducts. beilstein-journals.org This precise temperature management is crucial for optimizing the synthesis of complex molecules. beilstein-journals.org Furthermore, the solvent itself can play a directive role in the reaction's outcome; in some intramolecular diaryl ether formations, the choice of solvent has been shown to tune the regioselectivity of the cyclization. oup.com

| Reaction Type | Solvent System | Temperature | Key Findings | Reference(s) |

| Traditional Ullmann | DMF, NMP, Nitrobenzene | > 210 °C | Requires harsh conditions and high-boiling polar solvents. | wikipedia.org |

| Modern Ullmann | Acetonitrile | 80 °C | Use of specific ligands and bases allows for milder conditions. | beilstein-journals.org |

| Metal-Free (Diaryliodonium Salts) | Tetrahydrofuran (THF) | Room Temp - 40 °C | Enables fast, high-yielding synthesis without transition metals. | organic-chemistry.orgnih.gov |

| Continuous Flow S | Dioxane | 195 °C | Precise temperature control with short residence times enhances efficiency. | beilstein-journals.org |

Catalyst Selection and Ligand Design

The catalyst and its associated ligands are the cornerstone of modern diaryl ether synthesis, fundamentally dictating the reaction's efficiency, scope, and conditions. ul.ie

Copper-Catalyzed Systems (Ullmann Reaction):

The Ullmann reaction traditionally uses copper metal or its salts (CuI, Cu2O) as a catalyst. rsc.orgwikipedia.org The renaissance of this reaction is largely due to the introduction of ligands that solubilize the copper species and accelerate the catalytic cycle. magtech.com.cnrug.nl This allows for lower catalyst loadings and milder reaction temperatures. rug.nl A wide variety of ligand classes have been explored, with N- and O-based chelators being particularly effective.

N,O-Ligands: Amino acids, such as N,N-dimethylglycine, are highly effective and inexpensive ligands that significantly accelerate the coupling of both electron-rich and electron-deficient aryl halides. researchgate.netbeilstein-journals.org

N,N-Ligands: Bidentate ligands like 1,10-phenanthroline (B135089) and various diamines are also widely used. rug.nl

Oxalamides: N,N'-disubstituted oxalamides have emerged as a highly efficient ligand class for the copper-catalyzed coupling of phenols with aryl halides. rsc.org

The search for optimal ligands is an active area of research, with high-throughput screening of ligand libraries being employed to identify new, highly active structures. beilstein-journals.org

Palladium-Catalyzed Systems (Buchwald-Hartwig Reaction): Palladium-catalyzed cross-coupling reactions are a powerful alternative for C-O bond formation. thieme-connect.comresearchgate.net These systems often exhibit broad substrate scope and functional group tolerance. Ligand design is critical, with bulky, electron-rich phosphine (B1218219) ligands being common. Recently, the modification of a 2,2′-bis(phosphino)diaryl ether ligand scaffold with electron-withdrawing groups was shown to enhance reactivity in related carbonylation reactions, demonstrating the power of tailored ligand design. acs.org

Metal-Free Systems: To circumvent the cost and toxicity associated with transition metals, metal-free methods have been developed. The use of hypervalent iodine reagents, specifically diaryliodonium salts, is a leading strategy. organic-chemistry.orgsu.se These reagents react with phenols under mild, often room-temperature, conditions to form diaryl ethers in high yields. organic-chemistry.orgnih.gov This approach is particularly advantageous from a green chemistry perspective. su.se

| Catalytic System | Catalyst/Reagent | Common Ligands | Key Features | Reference(s) |

| Copper-based | CuI, Cu(OAc) | N,N-Dimethylglycine, 1,10-Phenanthroline, Oxalamides | Cost-effective; ligand is crucial for mild conditions. | rsc.orgresearchgate.netmdpi.combeilstein-journals.org |

| Palladium-based | Pd(OAc) | Xantphos, DPEPhos | Broad substrate scope; sensitive to ligand structure. | thieme-connect.comacs.org |

| Metal-Free | Diaryliodonium Salts | N/A | Mild, room-temperature reactions; avoids transition metals. | organic-chemistry.orgsu.seorganic-chemistry.org |

Regioselectivity and Stereoselectivity in Synthesis

Achieving selectivity is a significant challenge in the synthesis of complex diaryl ethers, particularly unsymmetrical and chiral analogues.

Regioselectivity: Regioselectivity refers to the control of which atoms are connected when multiple reaction sites are available. In the synthesis of unsymmetrical diaryl ethers, such as 4-(3,5-dinitrophenoxy)benzoic acid, the reaction must selectively form the bond between the desired phenolic oxygen and the correct aromatic carbon.

One effective strategy for ensuring high regioselectivity is the use of unsymmetrical diaryliodonium salts. organic-chemistry.orgthieme-connect.com By designing the iodonium (B1229267) salt with one highly electron-rich, non-transferable aryl group (like 2,4-dimethoxyphenyl) and one desired transferable aryl group, the phenolate (B1203915) nucleophile will preferentially attack the more electron-deficient aryl ring, leading to the desired product with high regioselectivity. organic-chemistry.org Another approach involves the regioselective functionalization of a pre-formed diaryl ether core. For example, electrophilic substitution reactions like sulfonylation can be directed to a specific position on the diaryl ether backbone under controlled conditions. tandfonline.com

Stereoselectivity: Stereoselectivity becomes critical when synthesizing analogues that are chiral. A notable form of chirality in diaryl ethers is atropisomerism, which arises from hindered rotation around the C-O-C single bonds when bulky substituents are present at the ortho positions.

The synthesis of specific atropisomers can be achieved through several methods. Diastereoselective approaches, such as carbamate-directed benzylic lithiation followed by reaction with an electrophile, can install functionality with excellent control over the resulting stereochemistry. beilstein-journals.org For enantioselective synthesis, asymmetric Ullmann couplings have been developed that employ chiral ligands or link the two aryl halves with a chiral tether, which is later removed, to induce the desired chirality in the final product. beilstein-journals.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly guiding the development of new synthetic routes for diaryl ethers, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. ritsumei.ac.jp

A primary goal is the replacement of rare and toxic transition metal catalysts. ritsumei.ac.jp Metal-free synthesis using diaryliodonium salts is a prominent example of this, offering an efficient route that avoids metal contamination in the final product. organic-chemistry.orgsu.se This is particularly important in pharmaceutical manufacturing.

The use of environmentally benign solvents is another key aspect. Significant efforts have been made to replace high-boiling, toxic solvents like DMF and NMP. Water has emerged as a viable green solvent for some copper-catalyzed C-O coupling reactions, often in the presence of specially designed nanocatalysts. nih.gov

Catalyst recyclability improves the sustainability of the process. The use of magnetic nanoparticles (MNPs) as a support for copper or palladium catalysts allows for the easy separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse over multiple cycles with minimal loss of activity. nih.gov

Finally, developing atom-economical reactions and exploring alternative energy sources contribute to greener synthesis. Electrochemical methods are being investigated for the cleavage and formation of C-O bonds, offering a sustainable approach that avoids the need for chemical oxidants or reductants. rsc.org

| Green Chemistry Strategy | Example Method | Advantage(s) | Reference(s) |

| Avoidance of Toxic Metals | Synthesis via diaryliodonium salts | Metal-free, mild conditions, low toxicity. | organic-chemistry.orgsu.se |

| Use of Benign Solvents | Cu-catalyzed coupling in water | Reduces use of hazardous organic solvents. | nih.gov |

| Catalyst Recycling | Cu or Pd on magnetic nanoparticles | Catalyst can be easily recovered and reused, reducing waste and cost. | nih.gov |

| Energy Efficiency | Microwave-assisted or flow chemistry | Reduces reaction times and energy consumption. | beilstein-journals.org |

| Alternative Reagents | Electrochemical S | Avoids bulk chemical redox reagents, uses electricity as a "reagent". | rsc.org |

Derivatization and Structural Modification Strategies

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group is a prime site for modification through esterification and amidation reactions. Direct conversion to esters or amides can be challenging, but the reactivity is significantly enhanced by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride.

Esterification: The formation of esters from 4-(3,5-dinitrophenoxy)benzoic acid can be achieved through several methods. A common and effective approach is the initial conversion of the benzoic acid to 4-(3,5-dinitrophenoxy)benzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com This highly reactive acyl chloride can then be treated with a desired alcohol to yield the corresponding ester. Another powerful method for esterification, particularly for binding the molecule to hydroxyl-containing polymers, involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This method was successfully used to graft 3,5-dinitrobenzoic acid onto a 2-hydroxyethyl methacrylate (B99206) polymer, a strategy directly applicable to this compound. jocpr.com

Amidation: Similar to esterification, amidation is most efficiently carried out via the acyl chloride intermediate. The resulting 4-(3,5-dinitrophenoxy)benzoyl chloride readily reacts with primary or secondary amines to form the corresponding amides. Alternatively, direct amidation of the carboxylic acid can be accomplished using various modern coupling reagents. These include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like N-hydroxysuccinimide (HOSu), or boronic acid-based catalysts that promote dehydrative condensation between the carboxylic acid and an amine. google.comucl.ac.uk These methods provide high yields and are compatible with a wide range of amine substrates. nih.gov

Modifications and Substitutions on the Benzoic Acid Ring

Electrophilic aromatic substitution on the benzoic acid ring of the title compound is governed by the competing directing effects of its two substituents: the carboxylic acid (-COOH) and the dinitrophenoxy (-OAr) group.

The carboxylic acid group is an electron-withdrawing group and acts as a deactivator and a meta-director. organicchemistrytutor.comlibretexts.org Conversely, the ether oxygen of the phenoxy group is an electron-donating group through resonance, acting as an activator and an ortho, para-director. organicchemistrytutor.com In the case of this compound, these effects are antagonistic. The ether oxygen activates the positions ortho to it (positions 3 and 5), while the carboxylic acid deactivates the ring, particularly at its own ortho and para positions (positions 3, 5, and 1).

Due to the strong activation provided by the ether linkage, electrophilic attack is most likely to occur at the positions ortho to the phenoxy group, which are positions 3 and 5 on the benzoic acid ring. These positions are also meta to the deactivating carboxylic acid group, making them the most favored sites for substitution.

Common electrophilic substitution reactions like nitration or halogenation would be expected to yield 3-substituted or 3,5-disubstituted derivatives, depending on the reaction conditions.

Transformations of the Dinitrophenoxy Moiety

The dinitrophenoxy part of the molecule offers distinct opportunities for structural modification, primarily centered on the transformation of the nitro groups.

The two nitro groups on the phenoxy ring can be readily reduced to form the corresponding amino groups, yielding 4-(3,5-diaminophenoxy)benzoic acid. This transformation is of paramount importance as it converts the electron-withdrawing nitro groups into strongly electron-donating amino groups, fundamentally altering the electronic properties of the molecule. This diamino derivative is a crucial precursor for the synthesis of polymers and heterocyclic systems.

Standard reduction methods are highly effective for this purpose. These include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum is a clean and efficient method. organicchemistrytutor.com For instance, the methyl ester of a similar compound, 3,5-dinitro-4-phenoxy-benzoic acid, was successfully reduced to the diamino ester using Raney nickel and hydrogen gas. organicchemistrytutor.com

Metal/Acid Reduction: The use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and reliable method for nitro group reduction. google.com

Other Reducing Agents: Hydrazine hydrate (B1144303) in the presence of a catalyst has also been used to reduce dinitrophenoxy compounds to their corresponding diamines, which can then serve as monomers for polymerization.

Further electrophilic substitution on the dinitrophenoxy ring is exceptionally challenging. The presence of two powerful electron-withdrawing nitro groups makes this ring highly electron-deficient and strongly deactivated towards electrophilic attack. organicchemistrytutor.com Standard halogenation or nitration conditions are unlikely to succeed. Achieving substitution on this ring would likely require harsh conditions or alternative synthetic strategies, such as nucleophilic aromatic substitution if a suitable leaving group were present, or specialized organometallic pathways.

Incorporation into Heterocyclic Systems (e.g., Triazoles, Oxadiazoles)

This compound and its derivatives are valuable precursors for synthesizing various five-membered heterocyclic rings, such as oxadiazoles (B1248032) and triazoles. These heterocycles are of great interest in medicinal chemistry and materials science.

The general strategy involves converting the carboxylic acid to a reactive species that can undergo cyclization with a suitable partner. For example, to form a 1,3,4-oxadiazole (B1194373), the benzoic acid can be reacted with a hydrazide. This process is often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃). One study reported the synthesis of 2-(adamantan-1-yl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole by refluxing adamantane-1-carboxylic acid hydrazide with 3,5-dinitrobenzoyl chloride. bohrium.com A similar strategy could be applied by first converting this compound into its corresponding hydrazide, which could then be cyclized with various acyl chlorides.

Another approach involves the reaction of the acid chloride of the title compound with an appropriate substrate. For instance, 3,5-dinitrobenzoyl chloride has been used to synthesize 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one, a related heterocyclic system. nih.gov Furthermore, a triazole derivative, 4-[[5-(3,5-dinitrophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]benzoic acid, highlights the direct use of the dinitrophenyl moiety in forming complex heterocyclic structures. uni.lu

Synthesis of Polymeric and Supramolecular Architectures Utilizing the Compound as a Monomer/Building Block

The structure of this compound makes it, and particularly its derivatives, an excellent candidate for the construction of polymers and complex supramolecular assemblies.

The most significant pathway involves the reduction of the dinitro compound to 4-(3,5-diaminophenoxy)benzoic acid . This molecule possesses three distinct functional groups: two amino groups and one carboxylic acid group, making it a versatile A₂B-type monomer. Such monomers are fundamental building blocks for creating hyperbranched polymers. For example, a similar tetra-amine monomer, derived from the reduction of a bis(dinitrophenoxy) compound, was used to synthesize hyperbranched polyimides.

The diamino-acid monomer can be used in polycondensation reactions. For example, it can react with dianhydrides to form poly(amic acid)s, which can then be thermally or chemically cyclized to produce polyimides. These polymers are known for their exceptional thermal stability and mechanical strength. Similarly, reaction with diacyl chlorides would lead to the formation of polyamides.

Another strategy involves grafting the molecule onto an existing polymer backbone. As described in the esterification section, this compound can be attached to polymers containing hydroxyl groups, thereby modifying the surface properties or functionality of the material. jocpr.com

Mechanistic Investigations of Chemical Reactions Involving 4 3,5 Dinitrophenoxy Benzoic Acid Analogues

Kinetics and Thermodynamics of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for diaryl ethers like 4-(3,5-dinitrophenoxy)benzoic acid analogues. The presence of strongly electron-withdrawing groups, such as the two nitro groups, activates the aromatic ring towards attack by nucleophiles. numberanalytics.comcdnsciencepub.com This reaction generally proceeds through a stepwise addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. cdnsciencepub.com

Rate-Determining Steps and Transition State Analysis

The SNAr mechanism typically involves two steps: the initial nucleophilic attack to form the Meisenheimer complex and the subsequent departure of the leaving group to restore aromaticity. cdnsciencepub.commasterorganicchemistry.com The rate-determining step (RDS) can be either the formation of this intermediate or its decomposition. semanticscholar.org

Formation of the Meisenheimer Complex as RDS: In many cases, the initial attack of the nucleophile on the electron-deficient ring is the slowest step. nih.govsemanticscholar.org This is often observed when the leaving group is highly electronegative, such as fluoride (B91410), which strongly activates the ring for attack. masterorganicchemistry.com The transition state for this step involves significant charge development on the aromatic ring, which is stabilized by the electron-withdrawing nitro groups. cdnsciencepub.comacs.org

Decomposition of the Meisenheimer Complex as RDS: Alternatively, the departure of the leaving group can be rate-limiting. semanticscholar.org This is more common when the leaving group is a poor leaving group (i.e., a stronger base) or when the intermediate is particularly stable. numberanalytics.comsemanticscholar.org Computational studies on related dinitrophenyl derivatives have shown that with a phenoxide leaving group, the decomposition of the Meisenheimer complex is often the rate-determining step. researchgate.net

The transition states in these reactions are highly charged, and their stability is a key determinant of the reaction rate. acs.org For instance, in the reaction of 2,4-dinitrophenyl halides with piperidine, the element effect (reactivity order F > Cl ≈ Br > I) is governed by differences in the enthalpies of activation. nih.gov

Influence of Nucleophile Basicity and Steric Hindrance

The nature of the nucleophile significantly impacts the kinetics of SNAr reactions.

Nucleophile Basicity: A higher basicity in a nucleophile generally leads to a faster reaction rate, as a more basic nucleophile is more eager to share its electrons. numberanalytics.com However, the relationship is not always straightforward and can be influenced by the solvent and the specific substrate. nih.gov Brønsted-type plots, which correlate the reaction rate with the pKa of the nucleophile, can reveal the extent of bond formation in the transition state. semanticscholar.org

Steric Hindrance: Increased steric bulk on the nucleophile can hinder its approach to the aromatic ring, thereby slowing down the reaction rate. numberanalytics.com This effect is particularly pronounced when the substitution site on the aromatic ring is sterically crowded.

Acyl Transfer Reactions and Their Mechanistic Pathways

The carboxylic acid moiety in this compound allows it to participate in acyl transfer reactions. These reactions, often referred to as nucleophilic acyl substitution, are fundamental in organic synthesis and biochemistry. hu.edu.joyoutube.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. youtube.com

For benzoic acid derivatives, the reactivity of the carbonyl group is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, like the dinitrophenoxy group, can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org

Recent advancements have also explored novel methods for acylative coupling reactions of benzoic acid derivatives, such as visible-light-induced photocatalytic reactions that proceed via radical pathways. organic-chemistry.orgacs.org

Proton Transfer Equilibria and Related Chemical Reactivity

The carboxylic acid group of this compound and the phenolic protons in related analogues can participate in proton transfer equilibria. libretexts.orgresearchgate.net The acidity of these protons is significantly influenced by the electronic effects of the substituents on the aromatic rings. libretexts.org

Studies on substituted benzoic acids in apolar aprotic solvents have shown that the unusual acidity of ortho-substituted derivatives is mainly due to the substituent's proximity electronic effects, with steric effects playing a minor role. niscpr.res.in In aqueous media, however, hydration can enhance the steric bulk of the carboxylic group and the substituent, making the steric contribution more significant. niscpr.res.in

The position of the equilibrium in a proton transfer reaction is determined by the relative pKa values of the participating acids. The proton will preferentially reside on the species that holds it more tightly (i.e., the weaker acid). libretexts.org

Substituent Effects on Reaction Rates and Selectivity (e.g., Hammett Plots, Brønsted Relationships)

The effect of substituents on the reactivity of aromatic compounds like this compound analogues can be quantitatively assessed using linear free-energy relationships, such as the Hammett and Brønsted equations.

Hammett Plots: The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted compound. wikipedia.orgnumberanalytics.com The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects. libretexts.org

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge in the transition state. This is typical for SNAr reactions. acs.org

A negative ρ value indicates that electron-donating groups accelerate the reaction by stabilizing a positive charge in the transition state. acs.org

Non-linear Hammett plots can suggest a change in the rate-determining step or the reaction mechanism as the substituents are varied. wikipedia.orgacs.org

Brønsted Relationships: The Brønsted equation, log(k) = βpKa + C, correlates the rate constant of a reaction with the acidity or basicity of the catalyst or reactant. iupac.org

The Brønsted coefficient (β) provides insight into the structure of the transition state. semanticscholar.org For example, in nucleophilic substitution reactions, the βnuc value (from varying the nucleophile) reflects the degree of bond formation between the nucleophile and the electrophilic center in the transition state. researchgate.net A βlg value (from varying the leaving group) can indicate the extent of bond cleavage to the leaving group in the transition state. semanticscholar.orgresearchgate.net

Kinetic studies on the reactions of 1-aryloxy-2,4-dinitrobenzenes with amines have utilized these relationships to elucidate mechanistic details. For instance, a linear Brønsted-type plot with a βnuc of 0.38 for the reaction of certain derivatives with pyridines suggested a stepwise mechanism with a Meisenheimer complex, where the leaving group expulsion occurs after the rate-determining step. researchgate.net

Table of Reaction Parameters for Nucleophilic Aromatic Substitution Reactions

| Reactant System | Nucleophile | Solvent | ρ value | βnuc | βlg | Mechanistic Implication |

|---|---|---|---|---|---|---|

| 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole | Substituted Anilines | MeOH-Me2SO | - | - | - | Good Hammett correlation observed. researchgate.net |

| 1-Aryloxy-2,4-dinitrobenzenes | 4-Oxypyridine | 80 mol% water – 20 mol% DMSO | 0.98 | - | - | Scattered Hammett plot, suggesting a complex interplay of effects. researchgate.net |

| Substituted Pyridines | 1-Aryloxy-2,4-dinitrobenzenes | 80 mol% water – 20 mol% DMSO | - | 0.38 | - | Linear Brønsted plot, indicating a stepwise mechanism with rate-determining formation of the Meisenheimer complex. researchgate.net |

| 4-Oxypyridines | 1-Aryloxy-2,4-dinitrobenzenes (varying leaving group) | 80 mol% water – 20 mol% DMSO | - | - | -1.17 | Linear Brønsted plot, suggesting a concerted mechanism with significant leaving-group departure in the transition state. researchgate.net |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., Density Functional Theory (DFT) Studies)

There are no specific Density Functional Theory (DFT) studies available in the public domain for 4-(3,5-dinitrophenoxy)benzoic acid. Such studies would typically provide insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. Additionally, DFT calculations would be used to determine the optimized molecular geometry, including bond lengths and angles. For related compounds, like derivatives of 3-phenoxybenzoic acid, DFT studies have been conducted to understand their electronic characteristics and stability. researchgate.netnih.gov However, these findings cannot be directly extrapolated to this compound.

Conformational Analysis and Intramolecular Interactions

No dedicated conformational analysis or studies on the intramolecular interactions of this compound have been found in the reviewed literature. A conformational analysis would identify the most stable spatial arrangements of the atoms and the rotational barriers around single bonds, such as the ether linkage and the bond connecting the carboxylic acid group to the phenyl ring. Intramolecular hydrogen bonding, if present, would also be a key area of investigation in such a study.

Prediction of Reaction Pathways and Transition States

There is no available research predicting the reaction pathways or transition states for chemical reactions involving this compound. Theoretical chemistry methods are often employed to model reaction mechanisms, calculate activation energies, and identify the geometry of transition states, providing a deeper understanding of the compound's reactivity and potential for chemical transformation.

Analysis of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies) from First Principles

No first-principles calculations of spectroscopic properties for this compound have been published. This type of theoretical work involves computing properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies from quantum mechanical principles. These calculated spectra are often used to aid in the interpretation of experimental spectra and to confirm the molecular structure.

Molecular Dynamics Simulations for Conformational Sampling

There are no molecular dynamics (MD) simulation studies specifically for this compound in the available literature. MD simulations would be used to explore the conformational landscape of the molecule over time, providing insights into its flexibility and the dynamic nature of its intramolecular and intermolecular interactions in different environments.

Advanced Analytical Methodologies for Structural Elucidation of Novel Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(3,5-dinitrophenoxy)benzoic acid and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of a related compound, 3,5-dinitrobenzoic acid, run in DMSO-d₆, characteristic chemical shifts are observed. chemicalbook.com The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift, often above 13 ppm. chemicalbook.com The aromatic protons show distinct signals; for instance, in 3,5-dinitrobenzoic acid, the proton at position 4 (between the two nitro groups) resonates at approximately 9.03 ppm, while the protons at positions 2 and 6 appear at around 8.90 ppm. chemicalbook.com The integration of these signals corresponds to the number of protons in each unique environment. docbrown.info

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For substituted benzoic acids, the carbonyl carbon of the carboxylic acid group exhibits a characteristic resonance in the downfield region of the spectrum. The aromatic carbons show a range of chemical shifts depending on the electronic effects of the substituents. For example, carbons bearing electron-withdrawing nitro groups are shifted downfield.

For more complex analogues, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the precise substitution pattern on the aromatic rings.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Related Dinitrobenzoic Acid Derivative in DMSO-d₆ chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| Carboxylic Acid Proton | ~13.6 |

| Aromatic H-4 | 9.026 |

| Aromatic H-2, H-6 | 8.902 |

This table is illustrative and based on data for 3,5-dinitrobenzoic acid. Specific shifts for this compound would differ but follow similar principles.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. Electron ionization (EI) and electrospray ionization (ESI) are common methods used. The mass spectrum of 3,5-dinitrobenzoic acid, a related compound, shows a molecular ion peak corresponding to its molecular weight. nist.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. For instance, a predicted monoisotopic mass for a related triazole derivative containing a dinitrophenyl group was calculated with high precision. uni.lu Fragmentation patterns observed in the mass spectrum offer valuable structural information. Common fragmentation pathways for such compounds include the loss of the nitro groups (NO₂), the carboxylic acid group (COOH), and cleavage of the ether linkage. Analysis of these fragments helps to piece together the molecular structure.

Techniques like GC-MS (Gas Chromatography-Mass Spectrometry) can be used for the analysis of volatile derivatives of the compound, providing both separation and mass spectral data. nih.govmdpi.com For non-volatile compounds, LC-MS (Liquid Chromatography-Mass Spectrometry) is the preferred method. copernicus.org

Table 2: Predicted m/z for Adducts of a Related Dinitrophenyl-Containing Compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 494.07648 |

| [M+Na]⁺ | 516.05842 |

| [M-H]⁻ | 492.06192 |

This data is for a different, more complex molecule containing a dinitrophenyl group and is presented for illustrative purposes of the kind of data obtained from mass spectrometry.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

The FT-IR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands include:

O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid O-H stretching, broadened by hydrogen bonding. docbrown.infospectroscopyonline.com

C=O Stretch: A strong absorption between 1700 and 1680 cm⁻¹ corresponds to the carbonyl group of the aryl carboxylic acid. docbrown.info

NO₂ Stretches: Asymmetric and symmetric stretching vibrations of the nitro groups typically appear in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-O-C Stretch: The ether linkage shows characteristic stretching vibrations.

Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic rings.

Raman spectroscopy provides complementary information. libretexts.org While the O-H stretch is often weak in Raman, the symmetric nitro stretches and aromatic ring vibrations can be very intense. mdpi.comwallonie.be Comparing the FT-IR and Raman spectra can help in the complete vibrational assignment of the molecule.

Table 3: General FT-IR Absorption Regions for Key Functional Groups docbrown.infospectroscopyonline.com

| Functional Group | Characteristic Absorption Region (cm⁻¹) |

| Carboxylic Acid O-H | 3300 - 2500 (broad) |

| Carbonyl C=O | 1700 - 1680 |

| Nitro NO₂ (asymmetric) | 1550 - 1500 |

| Nitro NO₂ (symmetric) | 1350 - 1300 |

| Aromatic C=C | 1600 - 1450 |

| Carboxylic Acid C-O | 1320 - 1210 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule and identify its chromophores. The presence of the dinitrophenoxy and benzoic acid moieties, which are strong chromophores, results in characteristic absorption bands in the UV-Vis spectrum.

For benzoic acid in an aqueous solution at acidic pH, two absorption bands, the B-band and the C-band, are observed around 230 nm and 270 nm, respectively. rsc.org The presence of the dinitrophenoxy group is expected to significantly influence the position and intensity of these bands. The nitro groups, being strong electron-withdrawing groups, can cause a bathochromic (red) shift of the absorption maxima. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. academie-sciences.frdergipark.org.tr

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the UV-Vis spectrum and help in the assignment of the observed electronic transitions, which are typically π → π* and n → π* transitions. researchgate.net

Table 4: Experimental UV-Vis Absorption Maxima for Benzoic Acid in Water (pH 2.5) rsc.org

| Band | λ_max (nm) | Energy (eV) |

| B-band | ~230 | 5.4 |

| C-band | ~270 | 4.6 |

This data is for the parent benzoic acid. The dinitrophenoxy substituent in the target molecule will alter these values.

X-Ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. It also reveals the three-dimensional packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding and π-π stacking.

Advanced Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, GC-MS)

Advanced chromatographic techniques are essential for assessing the purity of synthesized this compound and for analyzing complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like benzoic acid derivatives. impactfactor.orgthermofisher.com A common method involves reversed-phase chromatography using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an acidic aqueous buffer. impactfactor.org Detection is typically achieved using a UV detector set at a wavelength where the compound absorbs strongly. impactfactor.orgust.edu The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area can be used for quantification. ust.eduresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly if the compound is derivatized to increase its volatility. chromforum.orggreyhoundchrom.com Derivatization converts the carboxylic acid into a more volatile ester, which can then be analyzed by GC-MS. This technique provides both separation based on boiling point and polarity, and structural information from the mass spectrum of the eluted components. mdpi.comresearchgate.net

Table 5: Example of HPLC Method Parameters for Benzoic Acid Analysis impactfactor.org

| Parameter | Condition |

| Column | Symmetry C18 (5µm, 4.6*250mm) |

| Mobile Phase | Gradient of Methanol and Acetic acid in water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm and 360 nm |

| Injection Volume | 20 µL |

These are general conditions and would require optimization for the specific analysis of this compound.

Non Biological Material Science Applications and Mechanisms

Chemodetection and Sensing Mechanisms

The structural characteristics of 4-(3,5-Dinitrophenoxy)benzoic acid, particularly the presence of electron-withdrawing nitro groups and an acidic carboxylic acid function, make it a candidate for chemosensor applications. These features can induce noticeable changes in its optical properties upon interaction with specific ions.

Principles of Colorimetric Response to Metal Cations or Anions

The principle behind the colorimetric sensing of ions by compounds like this compound often involves a change in the electronic structure of the molecule upon binding with an analyte. While direct studies on this specific molecule are not prevalent, the behavior of analogous dinitrophenyl derivatives provides insight into the likely mechanisms.

For anion detection, the acidic proton of the carboxylic acid group or a C-H group activated by the electron-withdrawing nitro groups can be deprotonated by basic anions such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and cyanide (CN⁻). researchgate.net This deprotonation alters the internal charge transfer (ICT) characteristics of the molecule, leading to a significant shift in the maximum absorption wavelength (λmax) and a visible color change. For instance, dinitrophenyl hydrazones, a related class of compounds, exhibit a distinct color change from light yellow to magenta in the presence of certain anions. researchgate.netmdpi.com This is attributed to the deprotonation of an N-H group, which enhances electron delocalization across the molecule.

Similarly, the carboxylate group could coordinate with metal cations. This interaction can modify the electronic transitions within the molecule, causing a colorimetric response. The specific response would depend on the nature of the metal cation and the coordination geometry.

Table 1: Colorimetric Response of Dinitrophenyl Hydrazones to Various Anions

| Anion | Initial Color | Final Color |

|---|---|---|

| F⁻ | Light Yellow | Magenta |

| CH₃COO⁻ | Light Yellow | Magenta |

| CN⁻ | Light Yellow | Magenta |

| H₂PO₄⁻ | Light Yellow | Magenta |

This table is illustrative of the behavior of analogous dinitrophenyl compounds.

Fluorescence Quenching/Enhancement Mechanisms

Nitroaromatic compounds are well-known fluorescence quenchers. nih.gov The fluorescence of a fluorophore can be diminished in the presence of this compound through several molecular interactions, primarily static and dynamic quenching. chalcogen.ro

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher (the dinitrophenoxy compound). This complex formation reduces the population of excitable fluorophore molecules. Studies on dinitrophenyl ethers have shown that deviations from linearity in Stern-Volmer plots can indicate the occurrence of static quenching. researchgate.net

Dynamic (Collisional) Quenching: This process occurs when the excited fluorophore collides with the quencher molecule, leading to non-radiative de-excitation. The efficiency of dynamic quenching is typically dependent on factors like temperature and viscosity.

The electron-deficient nature of the dinitrophenyl moiety makes it an effective electron acceptor. Upon photoexcitation of a nearby fluorophore (the donor), an electron transfer can occur to the dinitrophenyl group, resulting in fluorescence quenching. Dinitrophenols and dinitroanisole have demonstrated the ability to quench the fluorescence of tryptophan through such mechanisms. nih.govsigmaaldrich.com The quenching process is described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. chalcogen.ro

Corrosion Inhibition Mechanisms on Metal Surfaces

Aromatic compounds containing nitro groups and carboxylic acids have been investigated as corrosion inhibitors for various metals and alloys. mdpi.combu.edu.eg The effectiveness of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface and form a protective barrier, thereby isolating the metal from the corrosive environment.

Adsorption Characteristics and Surface Interaction Models

The inhibition process begins with the adsorption of the inhibitor molecule onto the metal surface. This adsorption can occur through physical (physisorption) or chemical (chemisorption) interactions.

Physisorption: Involves electrostatic interactions between charged inhibitor molecules and the charged metal surface.

Chemisorption: Involves the formation of coordinate bonds between the inhibitor and the metal. This is facilitated by the presence of heteroatoms (like oxygen in the ether and carboxyl groups) with lone pairs of electrons and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal. researchgate.net

The adsorption behavior of such inhibitors on a metal surface is often described by adsorption isotherms, such as the Langmuir, Freundlich, or Temkin models. researchgate.net The Langmuir isotherm is frequently used and assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netnih.gov The adsorption of benzoic acid derivatives on steel surfaces has been shown to follow the Villamil isotherm, a modified Langmuir model. researchgate.net The strength and mode of adsorption (physisorption vs. chemisorption) can be inferred from the calculated Gibbs free energy of adsorption (ΔG°ads). mdpi.com

Electrochemical Studies of Interfacial Phenomena

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are crucial for evaluating the performance and mechanism of corrosion inhibitors. researchgate.netvlci.biz

Potentiodynamic Polarization (PDP): PDP studies provide information on the kinetics of the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. By analyzing the polarization curves, key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr) are determined. nih.govresearchgate.net A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion protection. The inhibitor can be classified as anodic, cathodic, or mixed-type depending on how it affects the respective reactions. For many aromatic compounds, a mixed-type inhibition is observed, where the inhibitor molecule adsorbs onto the surface and blocks both anodic and cathodic sites. bu.edu.egnih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the metal/electrolyte interface. jmaterenvironsci.com In a typical EIS experiment for a corrosion system, the data is often modeled using an equivalent electrical circuit. The key parameters obtained are the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An effective inhibitor will cause a significant increase in the Rct value, indicating a slower corrosion process. rsc.org Concurrently, a decrease in the Cdl value is often observed, which is attributed to the displacement of water molecules by the adsorbed inhibitor molecules on the surface, thereby reducing the local dielectric constant and/or increasing the thickness of the electrical double layer. rsc.orgresearchgate.net

Table 2: Hypothetical Electrochemical Parameters for a Metal in Acid With and Without an Aromatic Nitro Inhibitor

| Condition | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|---|---|

| Uninhibited (Blank) | -450 | 200 | 150 | 300 | - |

This table presents typical trends observed in electrochemical studies of corrosion inhibitors.

Applications in Advanced Materials as Building Blocks (e.g., in polymer synthesis, liquid crystals)

The rigid structure of the benzoic acid core, combined with the specific functionalities of the dinitrophenoxy group, allows this compound to serve as a versatile building block, or monomer, for the synthesis of advanced materials.

Polymer Synthesis: The carboxylic acid group can be readily converted into other functional groups, such as acid chlorides or esters, which can then participate in polymerization reactions like polycondensation to form polyesters or polyamides. pergan.com The bulky and polar dinitrophenoxy side group would influence the final properties of the polymer, such as its thermal stability, solubility, and mechanical characteristics. For example, dinitrophenol has been used as a template molecule in the synthesis of molecularly imprinted polymers (MIPs), which are crosslinked polymers with high selectivity for a target molecule. mdpi.com This suggests that this compound could be used to create polymers with specific recognition sites.

Liquid Crystals: Benzoic acid derivatives are fundamental components in the design of thermotropic liquid crystals. researchgate.net The key interaction is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. tandfonline.com This dimerization creates an elongated, more rigid molecular structure (a mesogen) that is conducive to the formation of liquid crystalline phases, such as nematic or smectic phases. nih.govnih.gov The specific nature of the terminal groups—in this case, the dinitrophenoxy group—plays a critical role in determining the temperature range and type of the mesophase. By modifying the structure, such as by esterification of the carboxylic acid, new mesogenic compounds can be synthesized. The presence of the polar nitro groups can also influence the dielectric anisotropy of the resulting liquid crystal material, a key parameter for display applications.

Future Research Directions and Unexplored Avenues

Development of Stereoselective Synthetic Routes

The synthesis of 4-(3,5-Dinitrophenoxy)benzoic acid typically involves nucleophilic aromatic substitution, which does not inherently create chiral centers. However, future research could focus on developing stereoselective synthetic routes to chiral derivatives of this compound. The introduction of chirality would open pathways to new applications, particularly in materials science and asymmetric catalysis.

One potential strategy involves the use of chiral starting materials. For instance, employing a chiral derivative of 4-hydroxybenzoic acid or a chiral leaving group on the dinitrobenzene moiety could lead to diastereomeric products that may be separable. More advanced approaches could involve the use of chiral catalysts, such as chiral rhodium-bis(oxazolinyl)phenyl complexes, which have been successful in the stereoselective synthesis of other complex molecules. acs.org The goal would be to control the spatial arrangement of substituents, potentially leading to materials with unique chiroptical properties. acs.org Research in this area would need to overcome the challenge of inducing and controlling stereochemistry in a molecule that is not inherently chiral in its parent form.

Exploration of Novel Derivatization Chemistries

The functional groups present in this compound—a carboxylic acid, two nitro groups, and an ether linkage—offer multiple sites for chemical modification. While standard derivatization of carboxylic acids is well-established, future research should explore novel chemistries to create a diverse library of analogues with tailored properties. nih.gov

The carboxylic acid group is a prime target for derivatization. Beyond simple esterification or amidation, researchers could explore the use of more complex or functionalized alcohols and amines. greyhoundchrom.comresearchgate.net For example, reacting the acid with chiral amines or alcohols could be an alternative route to stereoisomers. greyhoundchrom.com The use of modern coupling agents and derivatization reagents, such as those used for liquid chromatography analysis, could yield derivatives with enhanced solubility, thermal stability, or specific binding capabilities. nih.govnih.gov

The dinitrophenyl moiety presents another frontier for derivatization. Selective reduction of one or both nitro groups to amines would dramatically alter the electronic properties and reactivity of the molecule. These resulting amino groups could then undergo a wide range of subsequent reactions, such as diazotization to form azo dyes or acylation to form amides, creating a new family of compounds from the parent structure. semanticscholar.org

| Functional Group | Potential Derivatization Reaction | Reagent/Catalyst Examples | Potential Outcome/Application |

| Carboxylic Acid | Esterification | Functionalized Alcohols, BF3-Methanol greyhoundchrom.com | Modified solubility, precursors for polymers |

| Carboxylic Acid | Amidation | Chiral Amines, Carbodiimides | Introduction of chirality, new ligands researchgate.net |

| Carboxylic Acid | Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Highly reactive intermediate for further synthesis |

| Nitro Groups | Selective Reduction | Na₂S, H₂/Pd-C | Formation of amino or nitroso groups, precursors for dyes nih.gov |

| Aromatic Rings | Electrophilic Substitution | (Difficult due to deactivation) | Further functionalization (requires harsh conditions) |

Deepening Understanding of Mechanistic Aspects under Extreme Conditions

The behavior of this compound under extreme conditions such as high temperature, pressure, or irradiation is largely unknown. The presence of two nitro groups, often associated with energetic materials, suggests that its thermal decomposition could be a complex and interesting process. researchgate.net

Future studies should focus on detailed kinetic and mechanistic investigations of its thermal and photochemical decomposition. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) could determine its thermal stability and decomposition profile. researchgate.netfishersci.com Identifying the gaseous products evolved during decomposition (e.g., NOx, CO, CO₂) would provide insight into the fragmentation pathways. fishersci.com It would be crucial to understand how the ether linkage between the two aromatic rings influences the decomposition mechanism compared to simpler compounds like 3,5-dinitrobenzoic acid. wikipedia.orgnih.gov

Photochemical stability is another critical area. Investigating the compound's response to UV or visible light could reveal potential degradation pathways or even light-induced reactivity, which could be harnessed for applications in photolithography or as a photo-responsive material.

Investigation of Emerging Non-Biological Applications

While many dinitrophenyl compounds have biological applications, the focus here is on non-biological uses. The unique structure of this compound makes it a candidate for several advanced material applications.

Polymer Science: The carboxylic acid functionality allows this molecule to be used as a monomer in the synthesis of polyesters or polyamides. The bulky, electron-deficient dinitrophenoxy group would impart specific properties to the polymer backbone, such as high thermal stability, rigidity, and potentially unique optical or electronic characteristics. ajchem-a.com

Energetic Materials: The high nitrogen and oxygen content due to the nitro groups suggests potential as an energetic material or a precursor to one. researchgate.net Research could explore its properties as a ballistic modifier in composite propellants, similar to the salts of other nitro-substituted benzoic acids. researchgate.net

Ligand Chemistry: The ether oxygen and the oxygens of the nitro and carboxylate groups could act as coordination sites, making the molecule a potential ligand for various metal ions. The resulting metal complexes could have interesting catalytic or magnetic properties. uobaghdad.edu.iq

Computational Design of Novel Analogues with Targeted Non-Biological Properties

Computational chemistry offers a powerful tool to guide future research by predicting the properties of hypothetical analogues of this compound before their synthesis. nih.gov

Density Functional Theory (DFT) can be employed to model the structural and electronic properties of the molecule and its derivatives. acs.org These calculations can predict parameters such as bond dissociation energies, electronic transitions (UV-Vis spectra), and molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding reactivity and stability. acs.orgmdpi.com For instance, DFT could be used to screen a virtual library of derivatives to identify candidates with optimal electronic properties for use in organic electronics or as MOF linkers.

Quantitative Structure-Property Relationship (QSPR) studies could be developed to correlate specific structural features with desired non-biological properties. For example, a QSPR model could be built to predict the thermal decomposition temperature of various analogues based on different substituents on the aromatic rings. This would allow for the in silico design of new molecules with enhanced thermal stability for high-performance polymer applications. Molecular docking, typically used for biological targets, could also be adapted to study the interaction of these molecules with material surfaces or within the pores of a MOF. nih.gov

| Computational Method | Predicted Property | Potential Application of Prediction |

| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO) | Design of materials for organic electronics acs.orgmdpi.com |

| Density Functional Theory (DFT) | Bond Dissociation Energies | Prediction of thermal stability and decomposition pathways |

| Density Functional Theory (DFT) | Vibrational Frequencies | Prediction and interpretation of IR/Raman spectra |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of structure with thermal stability | Design of high-performance polymers |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of structure with optical properties | Design of novel dyes or chiroptical materials |

| Molecular Docking/Modeling | Interaction with metal clusters or surfaces | Design of MOF linkers or novel ligands nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(3,5-Dinitrophenoxy)benzoic acid, and how can reaction efficiency be optimized?

- Methodology : A two-step synthesis is typical: (1) Nitration of 4-hydroxybenzoic acid using a HNO₃/H₂SO₄ mixture to introduce nitro groups, followed by (2) nucleophilic aromatic substitution with 3,5-dinitrophenol under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves controlling reaction temperature (0–5°C during nitration to prevent over-nitration) and using catalytic phase-transfer agents to enhance substitution yields .

- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can the purity and structural integrity of this compound be verified?

- Techniques :

- Spectroscopy : FT-IR (confirm carboxylic acid O-H stretch ~2500–3000 cm⁻¹ and nitro group absorptions ~1520–1350 cm⁻¹) and ¹H/¹³C NMR (DMSO-d₆ solvent; aromatic proton signals between δ 7.5–8.5 ppm).

- Elemental Analysis : Match calculated vs. experimental C, H, N, O percentages (±0.3% tolerance) .

- Advanced Validation : High-resolution mass spectrometry (HRMS) for molecular ion [M-H]⁻ peak.

Q. What safety precautions are critical when handling this compound?

- Hazards : Nitro groups confer explosive potential under heat/friction. The compound may also irritate skin/mucous membranes.

- Protocols : Use blast shields during synthesis, avoid static discharge, and wear flame-resistant lab coats. Store in inert atmospheres (N₂) at 2–8°C. Refer to SDS guidelines for nitroaromatics .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dinitrophenoxy group influence the compound’s reactivity in cross-coupling reactions?

- Analysis : The electron-withdrawing nitro groups deactivate the aromatic ring, reducing electrophilic substitution reactivity. However, they enhance stability in SNAr reactions. Computational studies (DFT, using Gaussian) can map frontier molecular orbitals to predict regioselectivity .

- Experimental Design : Screen palladium-catalyzed coupling conditions (e.g., Suzuki-Miyaura) with varying ligands (e.g., XPhos vs. SPhos) to assess yields.

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Crystallography Issues : Nitro groups create steric hindrance, leading to disordered crystal packing. High-resolution data (Mo-Kα radiation, λ = 0.71073 Å) and low-temperature (100 K) measurements improve diffraction quality.

- Refinement : Use SHELXL (v.2018) for anisotropic displacement parameters and TwinRotMat for handling twinned crystals .

Q. How does this compound interact with biological macromolecules, and what assays are suitable for studying these interactions?

- Applications : The compound’s planar structure suggests intercalation potential with DNA/RNA. Use UV-Vis titration to assess binding constants (Kₐ) and circular dichroism (CD) to monitor conformational changes in nucleic acids.

- Enzyme Studies : Screen against cytochrome P450 isoforms (e.g., CYP3A4) via fluorometric assays to evaluate inhibition kinetics .

Methodological Tools & Data Analysis

Q. Which software tools are recommended for modeling the supramolecular interactions of this compound?

- Molecular Modeling : Mercury (CCDC) for visualizing π-π stacking and hydrogen-bonding networks.

- Docking Studies : AutoDock Vina to predict protein-ligand binding poses, leveraging the nitro groups’ electrostatic potential maps .

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Troubleshooting :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) to detect conformational exchange broadening.

- Solvent Polarity : Compare DMSO-d₆ vs. CDCl₃ spectra; nitro groups may induce aggregation in non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.